molecular formula C19H19N3O5S B11017874 Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11017874
M. Wt: 401.4 g/mol
InChI Key: BJKWDSJFTRILAW-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, an isoquinoline moiety, and a methoxyethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Introduction of the Methoxyethyl Group: This can be achieved through alkylation reactions using reagents such as dimethyl sulfate or methoxyethyl chloride.

    Formation of the Thiazole Ring: This step involves the cyclization of thioamide precursors with α-haloketones under basic conditions.

    Coupling Reactions: The final step involves coupling the isoquinoline and thiazole moieties using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acrylate: Used in polymer synthesis with similar methoxyethyl functionality.

    2-(2-Methoxyethyl)-aniline: Shares the methoxyethyl group and is used in organic synthesis.

    (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-3-benzofuranone: Contains methoxyethyl groups and is used in medicinal chemistry.

Uniqueness

Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of isoquinoline and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-11-15(18(25)27-3)28-19(20-11)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

BJKWDSJFTRILAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC

Origin of Product

United States

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